The synthesis of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate typically involves several key steps:
This multi-step synthesis allows for the introduction of functional groups that are crucial for the compound's biological activity.
The molecular structure of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate can be described as follows:
The InChI key for this compound is LMRKYNWOLZMJPG-JTQLQIEISA-N, providing a unique identifier for its chemical structure .
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate participates in several chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential for further derivatization.
The mechanism of action of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate is primarily related to its interaction with neurotransmitter systems. It may function as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action could lead to enhanced stimulation of the central nervous system, resulting in effects such as increased alertness and energy.
Further detailed studies are necessary to elucidate the specific molecular targets and pathways involved in its biological effects.
The physical and chemical properties of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate include:
Property | Value |
---|---|
Molecular Weight | 247.69 g/mol |
Molecular Formula | |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are essential for understanding the behavior of the compound in various environments and applications .
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate has numerous scientific applications:
Research continues to uncover new applications and mechanisms associated with this compound, underscoring its importance in various scientific fields.
The core structure of methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate features three pharmacologically relevant components:
Table 1: Structural Components and Their Pharmaceutical Roles in Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate
Structural Element | Chemical Function | Biological Consequence |
---|---|---|
4-Fluoro-3-methylphenyl | Electron-deficient aromatic ring | Enhanced π-stacking; altered hydrophobic pocket binding |
Methyl ester (-COOCH₃) | Bioreversible prodrug moiety | Improved membrane penetration; metabolic stability |
β-Carbon ethylene bridge | Conformational flexibility | Adaptation to target protein geometries |
α-Amino group (-NH₂) | Hydrogen bond donor/acceptor; ionization site (pKa ~9.5) | Salt bridge formation; aqueous solubility modulation |
Fluorine substitution exerts multifaceted effects on the compound’s pharmacokinetic and pharmacodynamic profile:
Structurally related fluorophenylalanines exhibit distinct pharmacological behaviors based on substitution patterns:
Table 2: Impact of Substituent Patterns on Key Parameters of Fluorinated Phenylalanine Derivatives
Compound | Substituent Pattern | Relative Metabolic Stability | SERT Binding ΔΔG (kcal/mol) | Passive Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|---|
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate | 4-F, 3-CH₃ | 1.0 (reference) | 0 (reference) | 21.5 ± 1.2 |
Methyl 2-amino-3-(2-fluorophenyl)propanoate | 2-F | 0.78 | +1.2 | 28.9 ± 2.1 |
Methyl 2-amino-3-(3,5-diF-4-CF₃-phenyl)propanoate | 3,5-diF, 4-CF₃ | 1.95 | -1.8 | 45.3 ± 3.5 |
Methyl 2-amino-3-(pentafluorophenyl)propanoate | C₆F₅ | 2.30 | -2.5 | 68.4 ± 4.7 |
The integration of fluoroalkylphenyl groups into amino acid-based pharmacophores evolved through three key phases:
Table 3: Evolution of Key Fluorinated Arylalanine-Containing Pharmacophores
Era | Representative Drug/Compound | Therapeutic Target | Role of Fluoroalkylphenyl Moiety |
---|---|---|---|
1960–1980 | 4-Fluoro-DL-phenylalanine | Phenylalanine hydroxylase | Antimetabolite; enzyme inhibition |
1990–2010 | Sitagliptin (Januvia®) precursor | Dipeptidyl peptidase-4 (DPP-4) | β-Amino acid with trifluorophenyl for enhanced potency |
2010–2020 | Voxilaprevir (Vosevi®) | HCV NS3/4A protease | 4-Fluoro-3-methylphenyl in P1’ pocket |
2020–present | Dual ACE/neprilysin inhibitors | Metalloproteases | Enhanced zinc affinity and proteolytic stability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1